molecular formula C25H26N4O2 B3007075 2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 899404-58-1

2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B3007075
CAS No.: 899404-58-1
M. Wt: 414.509
InChI Key: FDGUYMVGRSOHBW-UHFFFAOYSA-N
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Description

2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
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Biological Activity

2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a molecular formula of C25H26N4O2 and a molecular weight of 414.509 g/mol. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory contexts.

Chemical Structure

The structure of the compound can be represented as follows:

C25H26N4O2\text{C}_{25}\text{H}_{26}\text{N}_{4}\text{O}_{2}

This structure features a pyrido-pyrrolo-pyrimidine core, which is significant for its biological activity.

Recent studies have highlighted several mechanisms through which this compound may exert its biological effects:

  • Neuroprotective Effects : The compound has shown potential in protecting dopaminergic neurons from neurotoxic insults. It appears to enhance the expression of neurotrophic factors essential for neuronal survival and function.
  • Anti-inflammatory Properties : It has been observed to modulate inflammatory responses by inhibiting the proliferation of microglia and reducing the expression of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that the compound can stimulate neurite outgrowth in dopaminergic neurons. This effect is mediated through pathways involving tyrosine kinases and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) .

In Vivo Studies

In vivo experiments have indicated that treatment with this compound can lead to significant neuroregeneration following toxic damage. For instance, in models of Parkinson's disease, it has been shown to reduce α-synuclein levels, a hallmark of neurodegeneration .

Case Studies

Case Study 1: Neuroprotective Effects in Parkinson's Disease Models
A study evaluated the effects of this compound on a rodent model of Parkinson's disease induced by MPTP. The results indicated that administration of the compound led to:

  • Increased survival of dopaminergic neurons.
  • Enhanced locomotor activity compared to control groups.
  • Decreased levels of inflammatory markers in brain tissue.

Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound in microglial cell cultures exposed to lipopolysaccharide (LPS). Findings included:

  • Significant reduction in the production of TNF-alpha and IL-6.
  • Inhibition of microglial activation markers.

Data Tables

Parameter Value
Molecular FormulaC25H26N4O2
Molecular Weight414.509 g/mol
Purity≥95%
Key Biological ActivitiesNeuroprotection, Anti-inflammatory
MechanismsTyrosine kinase activation, Neurotrophic factor stimulation
Study Type Findings
In VitroNeurite outgrowth stimulation
In VivoNeuroprotection in Parkinson's model
Anti-inflammatoryReduced cytokine levels in LPS-stimulated cells

Properties

IUPAC Name

5-(azepane-1-carbonyl)-6-benzyl-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-18-10-9-15-28-22(18)26-23-20(24(28)30)16-21(25(31)27-13-7-2-3-8-14-27)29(23)17-19-11-5-4-6-12-19/h4-6,9-12,15-16H,2-3,7-8,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGUYMVGRSOHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.